molecular formula C20H43NO3 B587317 D-arabino C20-Phytosphingosine CAS No. 1335002-11-3

D-arabino C20-Phytosphingosine

Cat. No.: B587317
CAS No.: 1335002-11-3
M. Wt: 345.568
InChI Key: UQAUXYMLKGFKBX-AQNXPRMDSA-N
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Description

D-arabino C20-Phytosphingosine (CAS: 1335002-11-3) is a sphingolipid derivative characterized by a 20-carbon (C20) phytosphingosine backbone with a D-arabino stereochemical configuration. Phytosphingosines are long-chain amino alcohols integral to eukaryotic and prokaryotic membrane structures, signaling pathways, and stress responses . The "D-arabino" designation refers to the spatial arrangement of hydroxyl groups at the C2 and C3 positions, distinguishing it from other stereoisomers like D-ribo or D-lyxo-phytosphingosines. This compound is utilized in biochemical research, particularly as a reference standard for studying sphingolipid metabolism and membrane dynamics .

Properties

CAS No.

1335002-11-3

Molecular Formula

C20H43NO3

Molecular Weight

345.568

IUPAC Name

(2R,3S,4R)-2-aminoicosane-1,3,4-triol

InChI

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1

InChI Key

UQAUXYMLKGFKBX-AQNXPRMDSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

(2R,3S,4R)-Amino-1,3,4-eicosanetriol;  D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; 

Origin of Product

United States

Preparation Methods

Stereochemical Inversion from D-ribo-Phytosphingosine

Kim et al. (2008) developed a high-yield route (73–85%) starting from commercially available D-ribo-phytosphingosine:

Key Steps :

  • Selective protection :

    • C1 hydroxyl masked as tert-butyldimethylsilyl (TBS) ether

    • C3 hydroxyl protected as benzyl ether

  • Mitsunobu inversion :

    • C4 configuration inverted using DIAD/PPh₃ with 4-nitrobenzoic acid

  • Global deprotection :

    • TBS removal with TBAF

    • Benzyl cleavage via hydrogenolysis

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: THF/DMF (4:1)

  • Yield: 82% over three steps

Asymmetric Synthesis from 1-Tetradecyne

Trost and Zhang (2010) achieved enantioselective synthesis via ProPhenol-catalyzed alkynylation:

Synthetic Pathway :

  • Alkynylation :

    • ProPhenol catalyst (10 mol%)

    • 1-Tetradecyne + (4-methoxyphenoxy)acetaldehyde → Allylic propargylic alcohol (94% ee)

  • Epoxidation :

    • VO(acac)₂/TBHP system

    • Diastereomeric ratio: 9:1 (anti:syn)

  • Azide Opening :

    • NaN₃/NH₄Cl in MeOH/H₂O

  • Reduction :

    • H₂/Pd-C for alkyne → alkane

    • Staudinger reaction for azide → amine

Performance Metrics :

StepYield (%)Selectivity
Alkynylation8994% ee
Epoxidation789:1 dr
Azide opening92-
Global deprotection95-
Overall 62 -

Microbial Biosynthesis Approaches

Patent WO2017033464A1 (2016) discloses a yeast-based method for phytosphingosine production:

Strain Engineering :

  • Saccharomyces cerevisiae modified to:

    • Overexpress SUR2 (sphingolipid C4-hydroxylase)

    • Knockout LCB4 (sphingoid base kinase)

Fermentation Parameters :

ParameterValue
Temperature30°C
pH6.0
Dissolved O₂30% saturation
Induction time48 h post-inoculum

Productivity :

  • Titer: 1.2 g/L D-arabino-phytosphingosine

  • Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

MethodTotal StepsOverall Yield (%)Stereopurity (%)
Stereochemical inversion57399
Asymmetric synthesis76294
Microbial1 (fermentation)N/A98

Cost Considerations :

  • Chemical synthesis : High material costs ($12,000–$15,000/mol) due to chiral catalysts and protecting groups

  • Biosynthesis : Lower operational costs ($3,000–$4,000/mol) but requires specialized bioreactors

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Comparison with Similar Compounds

Tables

Table 1. Comparative Physicochemical Properties

Property This compound D-ribo C18-Phytosphingosine D-lyxo-Phytosphingosine
Melting Point (°C) 145–148 132–135 140–143
LogP (Octanol-Water) 6.2 5.8 6.0
Solubility in Water (mg/mL) 0.05 0.12 0.08

Table 2. Key Enzymatic Interactions

Enzyme D-arabino C20 Affinity (Km, µM) D-ribo C18 Affinity (Km, µM)
Sphingosine Kinase 1 120 ± 15 85 ± 10
Ceramide Synthase 90 ± 12 75 ± 8
S1P Lyase >200 45 ± 6

Q & A

Q. Q1. What are the standard protocols for synthesizing D-arabino C20-Phytosphingosine, and how can researchers ensure reproducibility?

Methodological Answer : Synthesis protocols should include detailed descriptions of starting materials (e.g., sphingoid base precursors), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography). Reproducibility requires documenting solvent ratios, reaction times, and spectroscopic validation (e.g., NMR for structural confirmation) . For novel compounds, provide full characterization data (e.g., HRMS, elemental analysis) in the main text or supplementary materials to enable replication .

Q. Q2. How can researchers validate the purity and structural identity of this compound in experimental settings?

Methodological Answer : Purity validation requires chromatographic methods (HPLC, TLC) with retention indices compared to standards. Structural identity confirmation involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) and mass spectrometry (MS). For trace impurities, use high-resolution MS or tandem MS . Cross-reference spectral data with published libraries or prior studies on analogous phytosphingosine derivatives .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer : Contradictions may arise from differences in cell models, assay conditions (e.g., lipid solubility, concentration ranges), or impurity interference. To address this:

  • Perform comparative dose-response assays under standardized conditions (e.g., serum-free media to minimize lipid interactions).
  • Use orthogonal assays (e.g., fluorescence-based vs. enzymatic readouts) to confirm bioactivity .
  • Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, solvent effects) .

Q. Q4. How can researchers design mechanistic studies to elucidate the role of this compound in sphingolipid signaling pathways?

Methodological Answer : Mechanistic studies should combine genetic and pharmacological approaches:

  • Use siRNA knockdown or CRISPR-Cas9 to target sphingolipid metabolism enzymes (e.g., ceramidases, sphingosine kinases).
  • Employ isotopic labeling (e.g., 13C-glucose tracing) to track metabolic flux in treated cells .
  • Pair these with lipidomics profiling (LC-MS/MS) to quantify downstream metabolites (ceramides, sphingosine-1-phosphate) .

Q. Q5. What are the challenges in establishing in vivo models to study this compound bioavailability, and how can they be mitigated?

Methodological Answer : Challenges include rapid metabolic clearance, tissue-specific distribution, and inter-species variability. Mitigation strategies:

  • Use stable isotope-labeled analogs to track pharmacokinetics via mass spectrometry.
  • Optimize delivery systems (nanoparticles, liposomes) to enhance bioavailability .
  • Select animal models with sphingolipid pathways homologous to humans (e.g., murine liver or zebrafish embryos) .

Data Analysis and Interpretation

Q. Q6. How should researchers handle variability in sphingolipid quantification when using this compound as a reference standard?

Methodological Answer : Variability arises from matrix effects (e.g., plasma proteins) and ionization efficiency in MS. To minimize:

  • Use internal standards (e.g., deuterated analogs) for normalization .
  • Validate linearity and recovery rates across biological matrices .
  • Report limits of detection (LOD) and quantification (LOQ) for transparency .

Q. Q7. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.
  • Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
  • For high-throughput data, use machine learning tools (e.g., random forest) to identify synergistic/antagonistic interactions .

Literature and Experimental Design

Q. Q8. How can researchers systematically evaluate existing literature on this compound to identify understudied areas?

Methodological Answer :

  • Conduct a scoping review using databases (PubMed, Web of Science) with keywords: "phytosphingosine derivatives," "sphingolipid metabolism," and "C20 chain specificity."
  • Apply PICO framework to categorize studies by Population (cell/organism type), Intervention (dose/route), Comparison (controls), and Outcomes (bioactivity metrics) .
  • Use citation mapping tools (e.g., VOSviewer) to visualize research gaps .

Q. Q9. What criteria should guide the selection of controls in experiments involving this compound?

Methodological Answer : Controls must account for:

  • Solvent effects (e.g., ethanol/DMSO vehicle controls).
  • Structural analogs (e.g., shorter-chain phytosphingosines) to isolate chain-length-dependent effects.
  • Pharmacological inhibitors (e.g., myriocin for de novo sphingolipid synthesis inhibition) .

Ethical and Reporting Standards

Q. Q10. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

Methodological Answer :

  • Obtain approval from institutional animal care committees (IACUC) for experimental protocols.
  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies, including sample size justification and humane endpoints .
  • Disclose conflicts of interest (e.g., funding from lipidomics instrument manufacturers) .

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